molecular formula C10H15N3O4 B15305789 4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid CAS No. 2639403-72-6

4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B15305789
CAS No.: 2639403-72-6
M. Wt: 241.24 g/mol
InChI Key: HMFLGQAQHQNJGP-UHFFFAOYSA-N
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Description

4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

    Carboxylation: The carboxylic acid group can be introduced through various methods, including the oxidation of an aldehyde precursor or the hydrolysis of an ester intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Coupling Reactions: The compound can participate in coupling reactions, such as amide bond formation, using reagents like carbodiimides or phosphonium salts.

Common Reagents and Conditions

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Alcohols and Carboxylates: Reduction and oxidation reactions yield alcohols and carboxylates, respectively.

    Amides: Coupling reactions with carboxylic acids yield amides.

Scientific Research Applications

4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The Boc-protected amine can be deprotected to yield the free amine, which can then interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This makes it a valuable building block for the synthesis of heterocyclic compounds and potential drug candidates.

Properties

CAS No.

2639403-72-6

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-4-6-5-12-13-7(6)8(14)15/h5H,4H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)

InChI Key

HMFLGQAQHQNJGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(NN=C1)C(=O)O

Origin of Product

United States

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